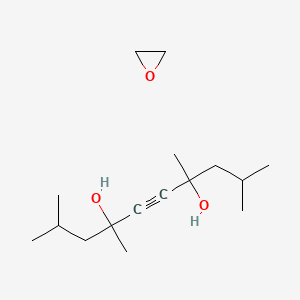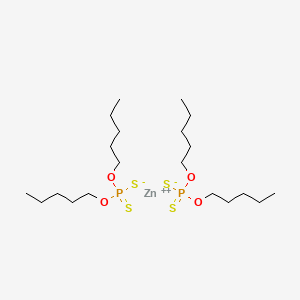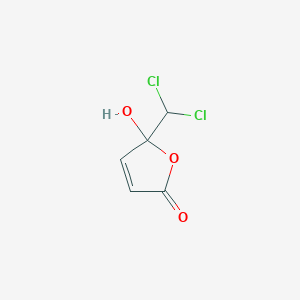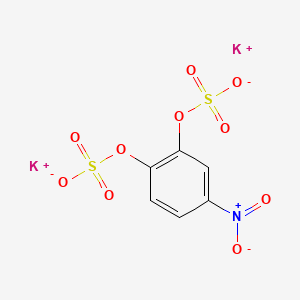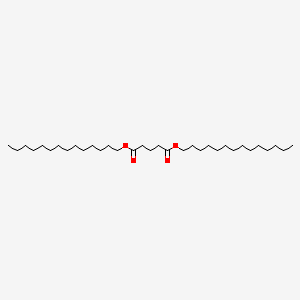
Ditetradecyl glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditetradecyl glutarate is an ester compound derived from glutaric acid and tetradecanol. It is characterized by its long alkyl chains, which contribute to its hydrophobic nature. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ditetradecyl glutarate is synthesized through an esterification reaction between glutaric acid and tetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors. The process begins with the mixing of glutaric acid and tetradecanol in the presence of a catalyst. The mixture is then heated to a specific temperature to initiate the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ditetradecyl glutarate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and tetradecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Glutaric acid and tetradecanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Ditetradecyl glutarate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
Mecanismo De Acción
The mechanism of action of ditetradecyl glutarate is primarily based on its chemical structure. The long alkyl chains provide hydrophobic interactions, making it useful in applications where water repellency is desired. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability.
Comparación Con Compuestos Similares
Diethyl glutarate: Another ester of glutaric acid, but with shorter ethyl chains.
Dimethyl glutarate: Similar to diethyl glutarate but with methyl groups.
Dioctyl glutarate: Features longer octyl chains compared to ditetradecyl glutarate.
Uniqueness: this compound is unique due to its long tetradecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring water repellency and compatibility with lipid environments.
Propiedades
Número CAS |
26720-14-9 |
|---|---|
Fórmula molecular |
C33H64O4 |
Peso molecular |
524.9 g/mol |
Nombre IUPAC |
ditetradecyl pentanedioate |
InChI |
InChI=1S/C33H64O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-36-32(34)28-27-29-33(35)37-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
Clave InChI |
IJAKILMUHVCHPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


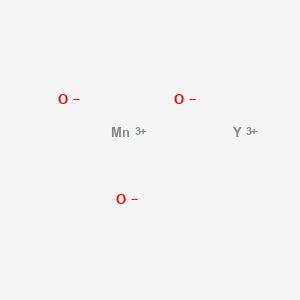
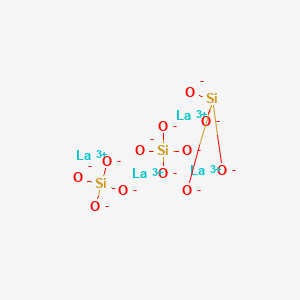

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
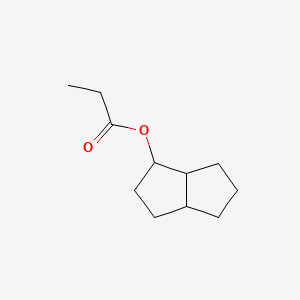
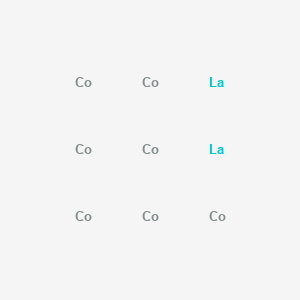

![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
